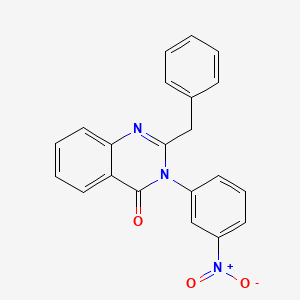

2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-(3-nitrophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-21-18-11-4-5-12-19(18)22-20(13-15-7-2-1-3-8-15)23(21)16-9-6-10-17(14-16)24(26)27/h1-12,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGYCDFPQAMUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367631 | |

| Record name | ZINC02978752 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6387-37-7 | |

| Record name | ZINC02978752 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 3 3 Nitrophenyl Quinazolin 4 3h One

Diverse Synthetic Approaches to the 4(3H)-Quinazolinone Core Structure

The synthesis of the 4(3H)-quinazolinone core is a well-established area of organic synthesis, with numerous methods developed to afford this privileged heterocyclic system. These methods can be broadly categorized into classical condensation reactions, multicomponent reaction strategies, and transition metal-catalyzed cyclizations.

Classical Condensation Reactions

Classical condensation reactions represent the foundational and most widely employed methods for the synthesis of 4(3H)-quinazolinones. A prominent example is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. ijprajournal.comwikipedia.org This method, though effective, often requires high temperatures and can result in moderate yields.

A frequently utilized variation of classical condensation involves the initial acylation of anthranilic acid with an appropriate acyl chloride to form an N-acylanthranilic acid. This intermediate can then be cyclized, often with acetic anhydride (B1165640), to yield a 2-substituted-4H-3,1-benzoxazin-4-one. The subsequent reaction of this benzoxazinone (B8607429) intermediate with a primary amine leads to the formation of the desired 2,3-disubstituted-4(3H)-quinazolinone. This two-step approach offers versatility in introducing substituents at the 2 and 3 positions of the quinazolinone core.

The choice of solvent and reaction conditions can significantly influence the outcome of these condensation reactions. For instance, carrying out the condensation of N-acyl-anthranilic acids with amines in dimethylformamide (DMF) has been reported to produce higher yields compared to reactions in ethanol.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of 4(3H)-quinazolinones, one-pot, three-component reactions have been developed that offer significant advantages in terms of efficiency and atom economy.

A common MCR approach involves the reaction of an anthranilic acid, an orthoester, and a primary amine. This method provides a direct route to 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under either classical heating or microwave irradiation. nih.gov The use of ammonium (B1175870) acetate (B1210297) in place of a primary amine can be employed to synthesize 2-substituted quinazolin-4(3H)-ones.

Another versatile MCR strategy utilizes isatoic anhydride as a precursor. The reaction of isatoic anhydride with a primary amine and an orthoester or an aldehyde can efficiently generate a diverse range of substituted quinazolinones. These reactions are often carried out under mild conditions and can be promoted by various catalysts.

Transition Metal-Catalyzed Cyclization Methodologies

In recent years, transition metal-catalyzed reactions have gained prominence for the synthesis of quinazolinones, offering milder reaction conditions and broader functional group tolerance compared to classical methods. Various transition metals, including palladium, copper, iron, and cobalt, have been successfully employed in these transformations.

These catalytic cycles often involve C-H activation, C-N bond formation, and cyclization steps. For instance, palladium-catalyzed carbonylative cyclization of N-(2-halophenyl)amidines has been developed for the synthesis of quinazolinones. Copper-catalyzed Ullmann-type coupling reactions have also been utilized for the intramolecular cyclization of N-(2-halobenzoyl)amidines.

Furthermore, transition metal catalysts can be employed in oxidative cyclization reactions. For example, the copper-catalyzed aerobic oxidative cyclization of 2-aminobenzamides with aldehydes or alcohols provides an efficient and environmentally friendly route to 2-substituted quinazolin-4(3H)-ones.

| Synthetic Approach | Description | Key Features |

| Classical Condensation Reactions | Stepwise synthesis typically involving the formation of a benzoxazinone intermediate from an acylated anthranilic acid, followed by reaction with an amine. | Well-established, versatile for substitution patterns. |

| Multicomponent Reaction Strategies | One-pot synthesis involving three or more starting materials, such as anthranilic acid, an orthoester, and an amine. | High efficiency, atom economy, and operational simplicity. |

| Transition Metal-Catalyzed Cyclization | Cyclization reactions promoted by transition metal catalysts (e.g., Pd, Cu, Fe), often involving C-H activation and C-N bond formation. | Milder reaction conditions, broader functional group tolerance. |

Targeted Synthesis of 2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one

The synthesis of the specifically substituted this compound requires the strategic selection of precursors that will introduce the benzyl (B1604629) group at the 2-position and the 3-nitrophenyl group at the 3-position of the quinazolinone core.

Specific Reaction Pathways and Precursor Utilization

A plausible and efficient synthetic route to this compound involves a two-step process starting from anthranilic acid.

Formation of the Benzoxazinone Intermediate: The first step is the acylation of anthranilic acid with phenylacetyl chloride in the presence of a base like pyridine (B92270). This reaction forms N-(phenylacetyl)anthranilic acid. Subsequent treatment of this intermediate with a dehydrating agent, typically acetic anhydride, leads to cyclization and the formation of 2-benzyl-4H-3,1-benzoxazin-4-one.

Formation of the Quinazolinone: The second step involves the reaction of the 2-benzyl-4H-3,1-benzoxazin-4-one intermediate with 3-nitroaniline (B104315). The amino group of 3-nitroaniline acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent recyclization to form the desired this compound.

An alternative one-pot approach could involve the reaction of 2-aminobenzamide (B116534) with phenylacetaldehyde (B1677652) and 3-nitroaniline under oxidative conditions. However, the stepwise approach through the benzoxazinone intermediate generally offers better control and higher yields for specifically substituted quinazolinones.

The key precursors for the synthesis of this compound are:

Anthranilic acid

Phenylacetyl chloride

3-Nitroaniline

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and catalyst.

For the acylation of anthranilic acid, the reaction is typically carried out in an aprotic solvent like pyridine or dichloromethane (B109758) at room temperature to control the reactivity of the acyl chloride. The subsequent cyclization to the benzoxazinone is often achieved by heating in acetic anhydride.

In the final step, the reaction of the benzoxazinone with 3-nitroaniline can be performed in various solvents, with glacial acetic acid or dimethylformamide being common choices. Refluxing the reaction mixture is generally required to drive the reaction to completion. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar quinazolinone syntheses.

To enhance the yield, the purity of the starting materials and intermediates is important. Recrystallization of the benzoxazinone intermediate before the final condensation step can lead to a cleaner reaction and a higher yield of the desired quinazolinone. The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

| Reaction Step | Precursors | Reagents and Conditions | Product |

| 1. Acylation and Cyclization | Anthranilic acid, Phenylacetyl chloride | 1. Pyridine, room temperature2. Acetic anhydride, reflux | 2-benzyl-4H-3,1-benzoxazin-4-one |

| 2. Condensation | 2-benzyl-4H-3,1-benzoxazin-4-one, 3-Nitroaniline | Glacial acetic acid or DMF, reflux | This compound |

Green Chemistry Principles in the Synthesis of Quinazolinone Derivatives

The application of green chemistry principles to the synthesis of quinazolinone derivatives aims to reduce the environmental impact of chemical processes. magnusconferences.comresearchgate.net This involves developing methodologies that are more energy-efficient, use less hazardous substances, and minimize waste generation. magnusconferences.com Key strategies include the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. researchgate.nettandfonline.com

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to environmental pollution. tandfonline.com To this end, solvent-free reaction conditions and the use of benign solvents like water have been successfully applied to quinazolinone synthesis.

Solvent-free, or solid-state, synthesis offers advantages such as reduced pollution, lower costs, and operational simplicity. frontiersin.org One approach involves the microwave-assisted, copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols under solvent-free conditions. nih.gov This method provides moderate to high yields of the desired products. nih.gov Another transition-metal-free protocol utilizes t-BuONa for the oxidative condensation of 2-aminobenzamides and benzyl alcohols, also proceeding without a solvent. researchgate.net Additionally, solid catalysts like montmorillonite (B579905) K-10 clay can facilitate the reaction between anthranilic acid and amides under solvent-free reflux conditions. researchgate.net

Water is considered the cleanest and most environmentally friendly solvent due to its abundance, non-toxicity, and low cost. sci-hub.cat Iron-catalyzed C–N coupling reactions in aqueous media have been developed for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines, often enhanced by microwave irradiation. sci-hub.cat The use of deep eutectic solvents (DES), which are biodegradable and have low vapor pressure, represents another green alternative to conventional organic solvents for synthesizing 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net

| Protocol | Key Features | Reactants | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | Reaction performed without a solvent, often with heating or microwave irradiation. | 2-aminobenzamides and benzyl alcohols | t-BuONa | Environmentally benign, no hazardous solvents. | researchgate.net |

| Aqueous Synthesis | Reaction conducted in water as the solvent. | 2-halobenzoic acids and amidines | Iron catalyst | Uses a cheap, non-toxic, and abundant solvent. | sci-hub.cat |

| Deep Eutectic Solvents (DES) | Uses a mixture of hydrogen bond donors and acceptors as the solvent. | Benzoxazinone and amines | Choline chloride:urea | Biodegradable, low toxicity, low vapor pressure. | tandfonline.comresearchgate.net |

| Solid-State Catalysis | Uses a solid catalyst under solvent-free conditions. | Anthranilic acid and amides | Montmorillonite K-10 clay | Easy catalyst recovery, reduced waste. | researchgate.net |

Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in green organic synthesis, offering significant advantages over conventional heating methods. frontiersin.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation (MWI) has been widely applied to the synthesis of quinazolinone derivatives, leading to remarkable rate enhancements, shorter reaction times, improved yields, and cleaner product profiles. frontiersin.orgscholarsresearchlibrary.com The advantages of MWI stem from its efficient and direct heating of the reaction mixture. sci-hub.cat Various synthetic strategies have been adapted for MWI, including the Niementowski reaction, which involves the condensation of anthranilic acids with amides. frontiersin.org Microwave-assisted protocols can be performed under solvent-free conditions or in green solvents like water, further enhancing their environmental credentials. frontiersin.orgnih.govsci-hub.cat For instance, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water is efficiently promoted by microwaves. sci-hub.cat

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. researchgate.net This technique has emerged as a valuable green method for organic synthesis. researchgate.netnih.gov Ultrasound-assisted synthesis of quinazolinone derivatives often results in higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.nettandfonline.com It can be combined with heterogeneous catalysis, where the mechanical effects of cavitation can enhance the activity of the catalyst. researchgate.net For example, new series of 3H-quinazoline-4-thione derivatives have been synthesized in high yields and short reaction times under ultrasonic irradiation. tandfonline.com This method not only accelerates reactions but can also influence the reaction pathway, leading to increased product efficiency. nih.gov

Chemical Modifications and Derivatization Strategies of the Core Compound

The pharmacological profile of quinazolinone derivatives can be extensively modified by introducing various substituents at different positions of the heterocyclic core. nih.gov Derivatization strategies for the this compound scaffold focus on altering the substituents at the 2- and 3-positions and functionalizing the quinazolinone ring system itself.

The substituent at the 2-position of the quinazolinone ring is crucial for modulating biological activity. nih.gov The benzyl group in the parent compound can be replaced with a wide array of other alkyl, aralkyl, and aryl groups. A common synthetic route involves the condensation of N-acylanthranilic acids (or their precursors like isatoic anhydride) with corresponding amides. ekb.eg By varying the acyl group, different substituents can be introduced at the 2-position.

For example, using triethylorthoacetate or triethylorthobenzoate instead of a benzyl precursor leads to 2-methyl or 2-phenyl quinazolinones, respectively. semanticscholar.org More complex aryl and heteroaryl groups, such as substituted phenyl, naphthyl, or thienyl moieties, have also been incorporated at this position to explore structure-activity relationships. nih.govmdpi.com Furthermore, a 2-methyl group can serve as a synthetic handle for further functionalization. It can be brominated to a 2-dibromomethyl group, which then acts as a leaving group for substitution with various nucleophiles, including heterocycles like imidazole (B134444) or triazole. mdpi.com

| Desired 2-Substituent | Synthetic Precursor/Reagent | General Method | Reference |

|---|---|---|---|

| Methyl | Acetic anhydride or Triethylorthoacetate | Condensation with anthranilic acid/amide | semanticscholar.orgmdpi.com |

| Phenyl | Benzoyl chloride or Triethylorthobenzoate | Condensation with anthranilic acid/amide | semanticscholar.org |

| Substituted Phenyl/Naphthyl | Substituted benzoic/naphthoic acid derivatives | Multi-step synthesis via benzoxazinone intermediate | nih.gov |

| Methylthio | - | Modification of a 2-mercaptoquinazolinone | nih.gov |

| (Imidazol-1-yl)methyl | 2-Dibromomethyl quinazolinone + Imidazole | Nucleophilic substitution | mdpi.com |

The N-substituent at the 3-position significantly influences the properties of the quinazolinone molecule. nih.gov The 3-(3-nitrophenyl) group can be modified or replaced to tune the compound's characteristics. The most direct method for introducing diversity at this position is the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with a variety of primary amines or hydrazines. nih.gov

By reacting the benzoxazinone precursor of the title compound with different substituted anilines, a range of 3-aryl quinazolinones can be synthesized. mdpi.com For example, using benzylamine (B48309) instead of 3-nitroaniline would yield a 3-benzyl derivative. nih.gov The nitro group on the phenyl ring also offers a site for chemical modification. It can be reduced to an amino group, which can then be diazotized or acylated to introduce further diversity. ekb.eg For instance, conversion to a 3-(4-aminophenyl) derivative allows for subsequent reactions to form pyrazole (B372694) or pyrimidine-containing structures attached to the quinazolinone core. ekb.eg

| Desired 3-Substituent | Synthetic Precursor/Reagent | General Method | Reference |

|---|---|---|---|

| Substituted Phenyl | Substituted aniline | Reaction with a 2-substituted benzoxazinone | mdpi.com |

| Benzyl | Benzylamine | Reaction with a 2-substituted benzoxazinone | nih.gov |

| Amino | Hydrazine hydrate | Reaction with a 2-substituted benzoxazinone | nih.govresearchgate.net |

| (Benzylidene)amino | 3-Aminoquinazolinone + Benzaldehyde | Condensation reaction | researchgate.net |

| Aryl with further heterocycles | 3-(4-Aminophenyl)quinazolinone | Diazotization followed by coupling with active methylene (B1212753) compounds | ekb.eg |

Beyond the substituents at positions 2 and 3, the core quinazolinone ring system itself can be functionalized to generate novel analogs. A powerful and modern approach for this is the direct C–H bond functionalization, which avoids the need for pre-functionalized substrates. rsc.org

Transition metal catalysis has enabled a wide range of C–H functionalization reactions on the quinazolinone scaffold, including arylation, amination, alkylation, alkenylation, alkynylation, halogenation, and thiolation. rsc.org These reactions typically proceed with high regioselectivity, often directed by the existing functional groups on the molecule. This allows for the precise introduction of new substituents onto the benzene (B151609) portion of the quinazolinone ring. For example, introducing halogen atoms at the 6- and 8-positions has been shown to be beneficial for certain biological activities. nih.gov The synthesis of a 6-bromo derivative is a documented example of such a modification. ekb.eg

Another strategy for modifying the core structure is through intramolecular cyclization reactions to create ring-fused quinazolinone derivatives. researchgate.net This involves attaching a reactive tether, such as an alkene, to the quinazolinone nitrogen, which can then undergo radical-initiated or transition-metal-catalyzed cyclization to form new polycyclic systems. researchgate.net

| Reaction Type | Description | Catalyst System (Example) | Reference |

|---|---|---|---|

| Arylation | Introduction of an aryl group onto the quinazolinone ring. | Palladium (Pd), Copper (Cu) | rsc.org |

| Alkylation | Introduction of an alkyl group. | Rhodium (Rh), Ruthenium (Ru) | rsc.org |

| Alkenylation | Introduction of a vinyl group. | Palladium (Pd), Rhodium (Rh) | rsc.org |

| Halogenation | Introduction of a halogen atom (e.g., Br, Cl, I). | Palladium (Pd) | rsc.org |

| Thiolation | Introduction of a sulfur-containing group. | Copper (Cu) | rsc.org |

| Ring Fusion | Formation of a new ring fused to the quinazolinone core. | Radical initiators (e.g., DCP) or Metal-free conditions | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 3 3 Nitrophenyl Quinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for a complete assignment of the compound's proton and carbon skeletons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the 3-nitrophenyl group, and the quinazolinone core. The benzylic protons (CH₂) would likely appear as a singlet around δ 4.0-5.0 ppm. The aromatic protons of the benzyl ring and the quinazolinone ring system would resonate in the typical aromatic region of δ 7.0-8.5 ppm. Specifically, the protons on the 3-nitrophenyl substituent are influenced by the electron-withdrawing nitro group, leading to characteristic downfield shifts. For a similar compound, 3-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one, the protons of the 3-nitrophenyl group appear at δ 7.99 (d), 8.10 (d), 8.38 (d), and 8.50 (s) ppm acs.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is expected to have a characteristic chemical shift in the range of δ 160-165 ppm. For instance, in 3-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one, this peak is observed at δ 161.43 ppm acs.org. The benzylic carbon would appear further upfield. The aromatic carbons would produce a series of signals between δ 120-150 ppm. The carbon atom attached to the nitro group in the 3-nitrophenyl ring is expected to be significantly deshielded. In a related structure, the chemical shifts for the nitrophenyl ring carbons and the quinazolinone core provide a template for expected values acs.org.

Expected ¹H and ¹³C NMR Data

| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) | ||

|---|---|---|---|

| Assignment | Value | Assignment | Value |

| Benzylic CH₂ | ~4.5 | C=O | ~161.5 |

| Aromatic Protons (Quinazolinone) | 7.5-8.2 | C-N (Quinazolinone) | ~155.0 |

| Aromatic Protons (Benzyl) | 7.2-7.4 | C-NO₂ | ~148.5 |

| Aromatic Protons (Nitrophenyl) | 7.9-8.5 | Aromatic Carbons | 120-147 |

| Benzylic CH₂ | ~42.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to confirm its elemental composition. For the molecular formula C₂₁H₁₅N₃O₃, the calculated monoisotopic mass is 357.1113 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 358.1192.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for quinazolinone derivatives involve the cleavage of the substituents at the 2 and 3 positions. The fragmentation of the benzyl group would result in a prominent peak corresponding to the tropylium ion (m/z 91). Other fragments would arise from the loss of the nitro group (NO₂) and subsequent cleavages of the quinazolinone ring system. Analysis of related compounds, such as 3-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one, confirms a calculated [M+H]⁺ value of 282.0873 and a found value of 282.0901, demonstrating the accuracy of this technique acs.org. Similarly, HRMS data for 3-benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one shows the expected [M+H]⁺ ion at m/z 343.1441 (found: 343.1443), supporting the fragmentation analysis of the benzyl moieties mdpi.com.

Expected HRMS Data

| Formula | Species | Calculated Mass (m/z) | Expected Found Mass (m/z) |

|---|---|---|---|

| C₂₁H₁₅N₃O₃ | [M+H]⁺ | 358.1192 | ~358.119 |

| C₂₁H₁₅N₃O₃ | [M+Na]⁺ | 380.1011 | ~380.101 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinazolinone ring, typically appearing in the range of 1670–1690 cm⁻¹ mdpi.com. The presence of the nitro group (NO₂) would be confirmed by two characteristic strong stretching bands: an asymmetric stretch around 1530-1540 cm⁻¹ and a symmetric stretch near 1350-1360 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations are expected between 1450 and 1610 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the benzylic CH₂ group would be observed around 3000–3100 cm⁻¹ and 2850–2930 cm⁻¹, respectively mdpi.comresearchgate.net.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Benzylic) | Stretching | 2930-2850 |

| C=O (Quinazolinone) | Stretching | 1690-1670 |

| Aromatic C=C | Stretching | 1610-1450 |

| NO₂ (Asymmetric) | Stretching | 1540-1530 |

| NO₂ (Symmetric) | Stretching | 1360-1350 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the public domain, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

A crystallographic study would reveal the relative orientation of the benzyl and 3-nitrophenyl rings with respect to the central quinazolinone plane. It would also elucidate the packing of the molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds. For other quinazolinone derivatives, X-ray studies have provided such detailed structural insights, confirming molecular conformations and supramolecular assemblies mdpi.comresearchgate.net. For example, the crystal structure of a related quinazolinone-nitrate complex has been fully described, including bond lengths, angles, and crystal packing details mdpi.com.

Chromatographic and Purity Assessment Techniques for Compound Analysis

The purity of this compound is typically assessed using a combination of chromatographic and other analytical methods.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis and to perform an initial, rapid check of purity. The compound's retention factor (Rf) value would be determined using a suitable solvent system, and purity is indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC): For a more rigorous quantitative assessment of purity, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, would be used. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Melting Point: A sharp and uncorrected melting point is a strong indicator of high purity for a crystalline solid. In the synthesis of various quinazolinone derivatives, a narrow melting point range is consistently reported as evidence of purity mdpi.com.

These techniques, used in combination, ensure that the synthesized this compound is of sufficient purity for further studies and applications.

Computational and Theoretical Chemistry Investigations of 2 Benzyl 3 3 Nitrophenyl Quinazolin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) Studies on Ground State Properties

No published studies were identified that have performed Density Functional Theory (DFT) calculations to investigate the ground state properties of 2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one. Such studies on other quinazolinone derivatives often utilize methods like B3LYP with basis sets such as 6-31G* to optimize molecular geometry and calculate electronic properties.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

There are no specific Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbital (FMO) analyses for this compound in the available literature. For related compounds, MEP maps are used to predict sites for electrophilic and nucleophilic attack, while FMO analysis (HOMO-LUMO energy gap) provides insights into the chemical reactivity and kinetic stability of the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Binding Mode Analysis with Relevant Macromolecular Targets

No molecular docking studies detailing the binding mode of this compound with any specific macromolecular targets have been reported. Molecular docking is a common computational technique applied to the quinazolinone scaffold to explore potential interactions with various biological targets, including but not limited to, EGFR kinase, dihydrofolate reductase (DHFR), and other enzymes. These studies typically identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions.

Scoring Function Evaluation and Affinity Prediction (e.g., Predicted Ki, IC50 from docking)

In the absence of docking studies for this compound, there are no scoring function evaluations or predicted binding affinities (such as Ki or IC50 values) available. For other quinazolinone analogs, scoring functions are used to estimate the binding affinity and rank different compounds against a particular protein target.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

There is no information available from molecular dynamics (MD) simulations for this compound. MD simulations are typically performed on ligand-protein complexes, obtained from molecular docking, to assess the stability of the binding mode, observe conformational changes, and analyze the dynamics of the interactions over time.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Development of Predictive Models for In Vitro Biological Potency

No published studies were identified that specifically developed predictive QSAR or QSPR models for the in vitro biological potency of this compound.

Descriptor Generation and Statistical Validation

There are no available data on the generation of specific molecular descriptors or the statistical validation of QSAR/QSPR models for this compound.

Pharmacophore Modeling and Virtual Screening Applications

No literature is available detailing the use of this compound in pharmacophore modeling or its application in virtual screening campaigns.

Despite a comprehensive search for scientific literature, no specific biological activity data was found for the chemical compound This compound .

While the broader class of quinazolin-4(3H)-one derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties, the specific substitution pattern of a benzyl (B1604629) group at the 2-position and a 3-nitrophenyl group at the 3-position appears to be either uninvestigated or the findings have not been published in the accessible scientific literature.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and specific biological activity profiles for this compound as per the provided outline. The generation of such an article would require speculative data, which falls outside the scope of scientifically accurate reporting.

Biological Activity Profiling of this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite significant interest in the therapeutic potential of the quinazolin-4(3H)-one scaffold, a comprehensive search of available scientific databases and literature reveals a notable absence of specific biological activity data for the compound this compound.

The quinazolin-4(3H)-one core structure is a well-established pharmacophore, with numerous derivatives synthesized and evaluated for a wide range of biological activities, including anticancer and anti-inflammatory properties. The general class of 2,3-disubstituted quinazolin-4(3H)-ones has been the subject of extensive research, with many analogues demonstrating potent biological effects. However, specific experimental data detailing the in vitro and preclinical biological profile of this compound are not available in the public domain.

Consequently, it is not possible to provide specific details on the following aspects for this particular compound as requested:

Biological Activity Profiling in in Vitro and Preclinical Models for 2 Benzyl 3 3 Nitrophenyl Quinazolin 4 3h One

Mechanistic Studies at the Molecular and Cellular Level (In Vitro):

Downstream Signaling Pathway Analysis:Mechanistic insights into the modulation of any downstream signaling pathways by this compound are currently absent from the scientific literature.

While research on related compounds, such as those with different substitution patterns at the 2 and 3 positions of the quinazolinone ring, is available, the strict focus of this inquiry on 2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one prevents the inclusion of such data. The unique biological activity of a compound is highly dependent on its specific chemical structure. Therefore, extrapolating findings from analogous compounds would be scientifically inappropriate and speculative.

Future research may elucidate the biological activity profile of this compound, but as of now, it remains an uncharacterized entity in the context of the requested biological assays.

Structure Activity Relationship Sar and Structural Optimization of 2 Benzyl 3 3 Nitrophenyl Quinazolin 4 3h One Analogues

Identification of Key Structural Features for Desired Biological Potency

Systematic variation of the quinazolinone scaffold has elucidated several key structural features essential for biological potency. The quinazolinone nucleus itself serves as a crucial scaffold, providing the necessary framework for orienting the critical pharmacophoric groups into the active site of biological targets.

Key Features:

The Quinazolinone Core: This bicyclic system is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The carbonyl group at C-4 and the nitrogen atoms at N-1 and N-3 are often involved in hydrogen bonding interactions with receptor sites.

Substitution at C-2: The presence of an aryl or aralkyl group, such as the benzyl (B1604629) group in the title compound, is a common feature in biologically active quinazolinones. An unsubstituted benzene (B151609) ring at this position has been shown to be well-tolerated and contributes to activity. acs.org The flexibility of the benzyl group allows it to adopt favorable conformations within a binding pocket.

Substitution at N-3: The substituent at the N-3 position significantly modulates the biological activity. The presence of a substituted phenyl ring, like the 3-nitrophenyl group, is crucial. SAR studies have shown that the nature and position of the substituent on this phenyl ring can drastically alter potency. nih.gov For instance, the presence of groups like nitro, methyl, methoxy, or halogens on the C-3 phenyl ring is considered beneficial for antimalarial activities. nih.gov

Substitution on the Benzene Ring of the Quinazolinone Core: Modifications at positions C-6, C-7, or C-8 can also influence activity. For example, single substitutions at the C-6 position, such as with a bromine atom, have been reported to be beneficial for antitumor activities. researchgate.net However, in other cases, substitutions at C-6 or C-7 with bromo or hydroxyl groups were not tolerated and resulted in reduced antibacterial activity. acs.org

The following table summarizes the general importance of different positions on the quinazolinone scaffold for biological activity.

| Position | Substituent Type | General Impact on Activity |

| C-2 | Benzyl, Phenyl, Styryl | Often essential for potency; contributes to binding via hydrophobic interactions. acs.orgnih.gov |

| N-3 | Substituted Phenyl | Critically modulates activity; electronic properties of substituents are key. nih.gov |

| C-6 | Halogens (e.g., Bromo, Chloro, Fluoro) | Can increase activity depending on the biological target. acs.orgresearchgate.netnih.gov |

| C-7 | Electron-donating groups (e.g., Methoxy) | Can increase activity in certain contexts, such as for EGFR inhibition. mdpi.com |

Impact of Substituent Electronic and Steric Effects on Activity

The electronic and steric properties of substituents on the 2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one framework play a pivotal role in determining its interaction with biological targets and, consequently, its activity.

Electronic Effects: The 3-nitrophenyl group at the N-3 position is a strong electron-withdrawing group due to the nitro (-NO2) moiety. This electronic feature can significantly influence the charge distribution across the entire molecule.

Electron-Withdrawing Groups (EWGs): The nitro group on the N-3 phenyl ring can enhance activity by participating in specific hydrogen bonds or electrostatic interactions within the target's active site. For example, in the context of antibacterial quinazolinones, a 4-nitrophenyl group at the N-3 position was found to be active. acs.org

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as methoxy (-OCH3) groups, at positions C-6 and C-7 of the quinazolinone core has been shown to increase antiproliferative activity against certain cell lines. mdpi.com This suggests that the electronic requirements for activity are highly dependent on the specific biological target.

Steric Effects: The size and spatial arrangement of substituents are critical for ensuring a proper fit within a receptor's binding site.

C-2 Position: The bulk and conformation of the substituent at the C-2 position are important. While a benzyl group is tolerated, replacing a simple phenyl ring with a bulkier cyclohexyl group led to a significant reduction in antibacterial activity, indicating steric constraints. acs.org

N-3 Phenyl Ring: The position of substituents on the N-3 phenyl ring matters. For antibacterial activity, meta and ortho substitutions on this ring were found to be equally active, whereas para substitution was generally not well-tolerated, suggesting a specific spatial requirement for optimal interaction. acs.org

Quinazolinone Core: Bulkier substituents at the C-7 position of the quinazolinone core are generally favorable for inhibitory activity against certain targets like EGFR. mdpi.com

The interplay of these effects is summarized in the table below.

| Position of Substitution | Substituent Example | Electronic/Steric Effect | Observed Impact on Activity |

| N-3 Phenyl Ring | -NO2 (Nitro) | Strong Electron-Withdrawing | Often enhances potency. acs.orgnih.gov |

| N-3 Phenyl Ring | para vs. meta position | Steric Hindrance | para substitution often reduces activity compared to meta. acs.org |

| C-6/C-7 Quinazolinone Ring | -OCH3 (Methoxy) | Electron-Donating | Can increase activity (e.g., EGFR inhibition). mdpi.com |

| C-2 Position | Cyclohexyl vs. Phenyl | Increased Steric Bulk | Can lead to a significant reduction in activity. acs.org |

Pharmacophore Modeling and Design of Improved Analogues

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazolin-4(3H)-one analogues, pharmacophore models have been instrumental in guiding the design of new, more potent compounds.

A typical pharmacophore model for quinazolinone-based inhibitors often includes:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at C-4 and the nitrogen at N-3 of the quinazolinone core are frequently identified as key hydrogen bond acceptors.

Aromatic Rings (AR): The fused benzene ring of the quinazolinone core and the aromatic rings at the C-2 and N-3 positions often serve as crucial hydrophobic or aromatic interaction sites.

Hydrogen Bond Donors (HBD): Depending on the specific substitutions, hydrogen bond donor sites can also be part of the pharmacophore.

Based on these models, new analogues can be designed. For example, a five-point pharmacophore model (AAARR) consisting of three hydrogen bond acceptors and two aromatic rings was developed for quinazoline-based EGFR inhibitors. doi.org Such models provide a blueprint for structural modifications. By analyzing the contour maps generated from 3D-QSAR (Quantitative Structure-Activity Relationship) models, regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) would be favorable or unfavorable for activity can be visualized. unar.ac.idnih.gov This allows for the rational design of novel compounds with predicted high activity by adding or modifying functional groups to better fit the pharmacophore and optimize interactions with the target. unar.ac.id

Correlation of Computational Predictions with Experimental Biological Data

A crucial aspect of modern drug design is the validation of computational models through experimental testing. For quinazolin-4(3H)-one derivatives, a strong correlation between in silico predictions and in vitro or in vivo biological data has been frequently observed.

QSAR Models: Both 2D and 3D-QSAR studies have been successfully applied to quinazolinone derivatives. researchgate.net These models generate equations that correlate physicochemical descriptors (e.g., steric, electronic) with biological activity. High correlation coefficients (R²) and cross-validated correlation coefficients (Q²) from these models indicate their robustness and predictive power. doi.orgnih.gov For instance, a 3D-QSAR model for quinazolinone analogues as EGFR inhibitors showed a high R² of 0.895 and a Q² of 0.599, demonstrating good predictive ability. nih.gov

Molecular Docking: Docking simulations are used to predict the binding conformation and affinity of a ligand to its target receptor. For quinazolin-4(3H)-one derivatives, docking studies have successfully predicted binding modes. The calculated binding energies from these simulations often correlate well with experimentally determined inhibitory concentrations (e.g., IC50 values). nih.gov For example, docking studies of quinazolinone derivatives into the active site of kinases like CDK2 and EGFR revealed key hydrogen bond and hydrophobic interactions that explained their potent inhibitory activity observed experimentally. nih.gov

Predictive Success: The success of these computational approaches is demonstrated when newly designed compounds, based on pharmacophore and QSAR models, are synthesized and exhibit the predicted high biological activity. unar.ac.id This iterative cycle of computational prediction followed by experimental validation is a powerful strategy for optimizing lead compounds like this compound.

Future Research Trajectories and Translational Perspectives Preclinical Academic Focus

Exploration of Novel Synthetic Pathways for Diversification of Quinazolinone Libraries

The development of novel synthetic methodologies is crucial for expanding the chemical diversity of quinazolinone libraries, which can lead to the discovery of compounds with enhanced potency and selectivity. nih.govresearchgate.net Traditional methods for synthesizing the quinazolinone core often involve the use of anthranilic acid or its derivatives. acgpubs.orgmdpi.com However, recent advancements focus on more efficient and eco-friendly protocols.

Future research will likely explore transition-metal-catalyzed reactions, such as C-N and C-C bond formations, to introduce a wider range of substituents onto the quinazolinone scaffold. mdpi.com The use of microwave-assisted synthesis and multicomponent reactions is also a promising avenue for accelerating the generation of diverse libraries. nih.govnih.gov For instance, a zinc(ii)-stabilized amidyl radical-promoted deaminative approach has been reported for the efficient coupling of o-amino amides/esters with nitriles to afford diverse quinazolinone scaffolds. rsc.org These advanced strategies will enable the systematic exploration of the structure-activity relationships (SAR) for analogues of 2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one.

Table 1: Modern Synthetic Strategies for Quinazolinone Scaffolds

| Synthetic Strategy | Starting Materials | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Metal-Catalyzed Cyclization | Isatins and 2-bromopyridine derivatives | Cu(OAc)₂·H₂O | Inexpensive catalyst, good to excellent yields, flexibility for functionalization mdpi.com |

| Deaminative Approach | o-amino amides/esters and nitriles | Bench stable zinc compound | Ligand-centered redox control, proceeds via aminyl radical rsc.org |

| Microwave-Assisted Synthesis | 2-aminobenzamide (B116534) derivatives | Microwave irradiation | High yields, reduced reaction times nih.gov |

Advanced Computational Design of Next-Generation Quinazolinone Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation quinazolinone derivatives with improved therapeutic profiles. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore mapping, and molecular docking are employed to understand the key structural features required for biological activity and to predict the binding modes of new compounds. nih.govnih.govdoi.org

For instance, in silico studies have been used to design quinazolinone derivatives as inhibitors of specific targets like poly (ADP-ribose) polymerase-1 (PARP-1). rsc.orgmanmiljournal.ruresearchgate.net Molecular docking simulations can predict the interactions between quinazolinone ligands and the active site of a target protein, guiding the design of more potent inhibitors. nih.govtandfonline.comtandfonline.com Future research on this compound analogues will heavily rely on these computational approaches to prioritize synthetic targets and to virtually screen large compound libraries, thereby accelerating the discovery process. nih.govnih.gov

Table 2: Computational Tools in Quinazolinone Drug Design

| Computational Method | Application | Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. researchgate.net | Identifies potential binding modes and helps in lead optimization. nih.gov |

| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity. nih.gov | Generates models to predict the activity of new compounds and guide design. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creates a template for virtual screening to find new molecules with similar features. nih.govdoi.org |

| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. tandfonline.com | Assesses the drug-like properties of new derivatives early in the design phase. rsc.org |

Identification and Validation of New Biological Targets and Pathways for Quinazolinones

The quinazolinone scaffold is known to interact with a wide range of biological targets, contributing to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov A key area of future research is the identification and validation of novel biological targets and cellular pathways for compounds like this compound.

Known targets for quinazolinone derivatives include enzymes such as cyclooxygenase (COX), epidermal growth factor receptor (EGFR), and PARP-1. researchgate.netnih.govnih.gov Recent studies have also identified cyclin-dependent kinase 5 (CDK5) as a potential target, with some quinazolinones acting as allosteric inhibitors. nih.govnih.gov Future investigations will likely employ advanced techniques like chemical proteomics and activity-based protein profiling (ABPP) to uncover new protein interactions. frontiersin.orgrsc.org Elucidating these targets and the downstream signaling pathways they modulate is essential for understanding the mechanism of action and for identifying new therapeutic applications. nih.gov For example, some derivatives have been shown to induce apoptosis and autophagy in cancer cells by modulating pathways like AKT/mTOR. nih.govnih.gov

Development of High-Throughput Screening Assays for Analogues of the Compound

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for biological activity. The development of robust and efficient HTS assays is essential for screening analogues of this compound against various biological targets.

Phenotypic screening, which assesses the effect of compounds on cell behavior or function, has been successfully used to identify antimalarial quinazolinones. nih.gov For target-based screening, fluorescence-based biosensors can be developed to detect the inhibition of specific enzymes, such as kinases. nih.govnih.gov For example, a fluorescent biosensor that discriminates against ATP-pocket binding compounds was used to screen for allosteric inhibitors of CDK5, leading to the identification of a novel family of quinazolinones. nih.govnih.gov The integration of virtual screening with experimental HTS can create a powerful workflow to efficiently identify promising lead compounds from large and diverse chemical libraries. nih.gov

Conceptual Frameworks for Advanced Preclinical Development and Mechanistic Deconvolution

A comprehensive conceptual framework is necessary for the advanced preclinical development of promising quinazolinone candidates. This framework should integrate synthetic chemistry, computational modeling, biological screening, and mechanistic studies to systematically advance a compound from a hit to a preclinical candidate.

The process begins with the diversification of the quinazolinone library through novel synthetic pathways (as discussed in 7.1). These libraries are then subjected to both virtual and experimental high-throughput screening against validated and novel biological targets (7.4 and 7.3). Hits identified from these screens are further optimized using computational design strategies to improve potency, selectivity, and drug-like properties (7.2).

A crucial component of this framework is mechanistic deconvolution, which involves detailed studies to understand how the compound exerts its biological effect. This includes target validation, elucidation of the mechanism of action at the molecular and cellular levels, and identification of relevant biomarkers. frontiersin.orgresearchgate.net By integrating these multidisciplinary approaches, a robust preclinical data package can be generated, providing a strong foundation for potential translational development.

Q & A

Q. What are the conventional synthetic routes for 2-benzyl-3-(3-nitrophenyl)quinazolin-4(3H)-one, and how are intermediates characterized?

The synthesis typically involves nucleophilic addition reactions. For example, substituted 2-aminobenzothiazoles react with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one under basic conditions to form quinazolinone derivatives. Key intermediates are characterized using elemental analysis, FTIR (to confirm carbonyl and nitro groups), ¹H NMR (to verify aromatic protons and substituent positions), and mass spectrometry (to determine molecular ion peaks) .

Q. How is the anticonvulsant activity of this compound evaluated in preclinical studies?

Anticonvulsant activity is assessed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Compounds are administered at varying doses (e.g., 30–100 mg/kg), and seizure suppression is monitored. Activity is quantified by the median effective dose (ED₅₀) and compared to standards like phenytoin .

Q. What analytical methods are critical for confirming the purity and structure of synthesized derivatives?

High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography resolves stereochemistry in crystalline derivatives, while 2D NMR (COSY, HSQC) clarifies complex proton-carbon correlations in substituted quinazolinones .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of quinazolinone derivatives?

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10–30 minutes vs. 6–8 hours conventionally) and improves yields (e.g., 80–90% vs. 60–70%). For example, reacting 2-(2-chlorophenyl)-4H-benzoxazin-4-one with hydrazine hydrate under microwave irradiation (300 W, 100°C) achieves rapid cyclization to 3-aminoquinazolin-4(3H)-one derivatives .

Q. What role does the nitro group play in derivatization, and how is it reduced for further functionalization?

The nitro group is reduced to an amine using tin(II) chloride in HCl or sodium dithionite in aqueous ethanol . The resulting amine can undergo Schiff base formation or alkylation (e.g., with 2-chloromethylpyridine) to generate analogs for structure-activity relationship (SAR) studies. This step is critical for enhancing solubility or targeting specific enzymes .

Q. How does this compound inhibit USP7, and what assays validate this activity?

The compound binds to the ubiquitin-specific protease USP7, disrupting its interaction with MDM2 and stabilizing p53 in cancer cells. Inhibition is validated via:

Q. How do structural modifications influence antifungal activity against Rhizoctonia solani or Fusarium oxysporum?

SAR studies show that electron-withdrawing groups (e.g., trifluoromethyl at the 3-position) enhance antifungal activity. For example:

- 2-Benzyl-3-(3-trifluoromethylphenyl) derivatives reduce R. solani sclerotia formation by 57–65%.

- 2-Fluorophenyl analogs exhibit superior activity against F. oxysporum (MIC ~25 µg/mL). Activity is assessed via mycelial growth inhibition and spore germination assays .

Methodological Notes

-

Green Synthesis : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures and use oxygen as an oxidant to minimize waste .

-

Contradictions in Data : Microwave synthesis () achieves higher yields than conventional methods (), but solvent choice (acetonitrile vs. methanol) may affect reproducibility.

-

Key Data Table :

Reaction Method Yield (%) Time (h) Reference Conventional heating 65–75 6–8 Microwave irradiation 80–90 0.5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.